![molecular formula C15H21NO3S B2403104 (3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1448046-63-6](/img/structure/B2403104.png)
(3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone
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Description
(3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone is a chemical compound that belongs to the family of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, pharmacology, and material science.
Future Directions
The future directions for research on “(3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to a better understanding of its properties and potential applications .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
The exact mode of action of (3,4-Dimethylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone is currently unknown due to the lack of specific studies on this compound. It’s plausible that it interacts with its targets in a manner similar to other compounds with similar structures .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Compounds with similar structures have been found to exert various effects at the molecular and cellular levels .
properties
IUPAC Name |
(3,4-dimethylphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-11-4-5-13(10-12(11)2)15(17)16-8-6-14(7-9-16)20(3,18)19/h4-5,10,14H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSLFFPFPKSJIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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